1-(Bromomethyl)-1-(octyloxy)cyclopentane
Description
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Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-octoxycyclopentane |
InChI |
InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14(13-15)10-7-8-11-14/h2-13H2,1H3 |
InChI Key |
PYMWGJTUPHCDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1(CCCC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(octyloxy)cyclopentane is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
- Molecular Formula : C13H21BrO
- Molecular Weight : 273.21 g/mol
- IUPAC Name : this compound
- CAS Number : 1341769-26-3
The compound features a bromomethyl group and an octyloxy chain attached to a cyclopentane ring, which contributes to its chemical reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of cyclopentane have been shown to inhibit the growth of various bacterial strains. The bromomethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar functional groups have been investigated for their ability to induce apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways or the generation of reactive oxygen species (ROS), leading to cell death.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors, altering their activity. This interaction could potentially inhibit tumor growth or microbial proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study: Antimicrobial Testing
In a study examining the antimicrobial properties of similar compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential as a lead compound for antibiotic development.
Case Study: Anticancer Activity
Another investigation focused on the anticancer effects of structurally related compounds. The study utilized various cancer cell lines and assessed cell viability post-treatment with different concentrations of the compound. Results demonstrated that higher concentrations led to a marked decrease in cell viability, indicating potential therapeutic effects against specific cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
